Structural Differentiation from SD-208: 4-Benzylpiperazine vs. 4-Pyridylamino Motif
The target compound is structurally differentiated from the well-characterized dual TGF-βRI/PKD inhibitor SD-208. While SD-208 features a 5-chloro-2-fluorophenyl group at position 2 and a 4-pyridylamino group at position 4 of the pteridine core, the target compound possesses a 4-benzylpiperazine at position 2 and a 4-chlorophenylamino group at position 4 [1]. This structural divergence directly impacts the hinge-binding pharmacophore and solvent-exposed region interactions, which are critical determinants of kinase selectivity. The 4-benzylpiperazine moiety introduces a basic nitrogen and enhanced conformational flexibility absent in SD-208's pyridylamino group, potentially enabling distinct hydrogen-bonding and hydrophobic pocket interactions.
| Evidence Dimension | 2,4-Disubstitution pattern on pteridine core |
|---|---|
| Target Compound Data | 2-(4-benzylpiperazin-1-yl); 4-(4-chlorophenylamino) |
| Comparator Or Baseline | SD-208: 2-(5-chloro-2-fluorophenyl); 4-(pyridin-4-ylamino) |
| Quantified Difference | Distinct pharmacophoric motifs; no common quantitative bioactivity scale applicable. |
| Conditions | Structural comparison based on chemical structure; no head-to-head biochemical assay data available for the target compound. |
Why This Matters
This structural difference ensures that a procurement order for a 'generic pteridine kinase inhibitor' like SD-208 will not recapitulate the biological profile of the specific target compound, necessitating exact compound sourcing for SAR campaigns.
- [1] Kuujia.com. (n.d.). Cas no 946289-19-6 (2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine). Retrieved from https://www.kuujia.com View Source
